molecular formula C13H11BrN2O2 B2612500 (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate CAS No. 860785-99-5

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate

Cat. No.: B2612500
CAS No.: 860785-99-5
M. Wt: 307.147
InChI Key: BIGSZLLDXDKANB-OVCLIPMQSA-N
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Description

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to an amino acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate typically involves the reaction of 4-bromobenzaldehyde with 1H-pyrrole-3-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with amino acetate in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[1-(4-chlorophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate
  • (E)-{[1-(4-fluorophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate
  • (E)-{[1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}amino acetate

Uniqueness

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, making this compound distinct from its analogs with different substituents.

Properties

IUPAC Name

[(E)-[1-(4-bromophenyl)pyrrol-3-yl]methylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-10(17)18-15-8-11-6-7-16(9-11)13-4-2-12(14)3-5-13/h2-9H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSZLLDXDKANB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CN(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CN(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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